6-sec-Butoxy-2-chloro-4-aminopyrimidine

Description

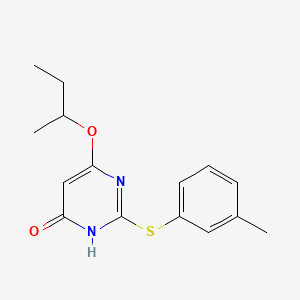

Structure

3D Structure

Properties

CAS No. |

284681-72-7 |

|---|---|

Molecular Formula |

C15H18N2O2S |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

4-butan-2-yloxy-2-(3-methylphenyl)sulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C15H18N2O2S/c1-4-11(3)19-14-9-13(18)16-15(17-14)20-12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H,16,17,18) |

InChI Key |

FOINHTUWEYXYQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=CC(=C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Route Optimization for 6 Sec Butoxy 2 Chloro 4 Aminopyrimidine

De Novo Synthesis Pathways and Retrosynthetic Analysis for 6-sec-Butoxy-2-chloro-4-aminopyrimidine

The de novo synthesis of the pyrimidine (B1678525) ring system is the foundational approach to constructing molecules like 6-sec-Butoxy-2-chloro-4-aminopyrimidine. This involves the systematic assembly of the heterocyclic core from acyclic precursors.

Retrosynthetic analysis of 6-sec-Butoxy-2-chloro-4-aminopyrimidine reveals several potential synthetic disconnections. A common strategy for pyrimidine ring formation is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative.

Divergent Strategy: A divergent approach would commence with a common pyrimidine core, such as 2,4,6-trichloropyrimidine, which can be sequentially functionalized. For instance, selective nucleophilic substitution of the chlorine atoms at positions 2, 4, and 6 would allow for the introduction of the amino, sec-butoxy, and chloro functionalities. The challenge in this approach lies in controlling the regioselectivity of the substitution reactions.

A key consideration in both strategies is the timing of the introduction of the various functional groups to avoid incompatible reaction conditions.

The selection of appropriate starting materials is critical for the successful synthesis of 6-sec-Butoxy-2-chloro-4-aminopyrimidine. Key precursors for pyrimidine ring construction include β-dicarbonyl compounds, amidines, ureas, and thioureas. researchgate.net The atoms of the pyrimidine ring are typically sourced from molecules like aspartate, glutamine, and bicarbonate in biological systems, which provides a conceptual framework for laboratory synthesis. biochemden.comdavuniversity.org

The synthesis of the target molecule requires careful consideration of functional group compatibility. The sec-butoxy group is generally stable under a range of reaction conditions. However, the amino and chloro groups are more reactive and their introduction must be strategically planned. For example, the amino group may require protection during certain electrophilic reactions. The chloro group at the 2-position is susceptible to nucleophilic displacement, which can be both a desired reactivity for further derivatization and an undesired side reaction.

The table below illustrates potential precursors and their roles in the synthesis of a pyrimidine core.

| Precursor Type | Example | Role in Pyrimidine Ring Formation |

| 1,3-Dicarbonyl Compound | Diethyl malonate | Provides C4, C5, and C6 of the pyrimidine ring |

| Amidine | Guanidine | Provides N1, C2, and N3 of the pyrimidine ring |

| β-Ketoester | Ethyl 3-sec-butoxy-3-oxopropanoate | Introduces the sec-butoxy group at C6 |

| Chlorinating Agent | Phosphorus oxychloride | Introduces the chloro group at C2 and C4 |

Catalytic and Green Chemistry Approaches in the Synthesis of 6-sec-Butoxy-2-chloro-4-aminopyrimidine

Modern synthetic chemistry emphasizes the use of catalytic and green methodologies to improve efficiency, reduce waste, and enhance safety. rasayanjournal.co.inbenthamdirect.comnih.gov These principles are highly applicable to the synthesis of 6-sec-Butoxy-2-chloro-4-aminopyrimidine.

Transition metal catalysis offers powerful tools for the construction and functionalization of heterocyclic rings. nih.gov While traditional pyrimidine syntheses often rely on condensation reactions, transition metal-catalyzed methods can provide alternative and more efficient routes. For instance, copper-catalyzed [3+3] annulation of amidines with saturated ketones represents a novel approach to pyrimidine synthesis. acs.org

Furthermore, palladium-catalyzed cross-coupling reactions are invaluable for the late-stage functionalization of the pyrimidine core. nih.govacs.org For example, a pre-formed 2,6-dichloro-4-aminopyrimidine could potentially undergo a selective Suzuki or Buchwald-Hartwig coupling reaction to introduce the sec-butoxy group. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield.

The principles of green chemistry encourage the use of environmentally benign solvents, catalysts, and reaction conditions. benthamdirect.com For the synthesis of 6-sec-Butoxy-2-chloro-4-aminopyrimidine, several green approaches can be envisioned.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. rasayanjournal.co.inbenthamdirect.com This technique is well-suited for the condensation and cyclization steps in pyrimidine synthesis.

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or "neat," can reduce waste and simplify product purification. researchgate.netacs.orgacs.org Mechanochemical methods, such as ball milling, can facilitate solvent-free reactions by providing the necessary energy for the transformation to occur. acs.orgacs.org

Sustainable Solvents: When a solvent is necessary, the use of greener alternatives such as water, ethanol, or ionic liquids is encouraged. rasayanjournal.co.inresearchgate.net The development of one-pot, multicomponent reactions in aqueous media is a particularly attractive strategy for the synthesis of pyrimidine derivatives. researchgate.net

The following table summarizes various green chemistry approaches applicable to pyrimidine synthesis.

| Green Chemistry Approach | Description | Potential Application in Synthesis |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions | Acceleration of condensation and cyclization steps |

| Solvent-Free Synthesis | Reactions conducted without a solvent | Condensation of precursors to form the pyrimidine ring |

| Use of Green Solvents | Employing environmentally friendly solvents like water or ethanol | Dissolving reactants and facilitating the reaction |

| Multicomponent Reactions | Combining three or more reactants in a single step | One-pot synthesis of the pyrimidine core from simple precursors |

| Catalysis | Using catalysts to improve reaction efficiency and selectivity | Transition metal-catalyzed cross-coupling for functionalization |

Process Chemistry and Scale-Up Investigations for Industrial Production of 6-sec-Butoxy-2-chloro-4-aminopyrimidine

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of process chemistry and scale-up parameters. The primary goals are to ensure a safe, cost-effective, and reproducible process that delivers the final product with consistent quality.

Key considerations for the scale-up of 6-sec-Butoxy-2-chloro-4-aminopyrimidine synthesis include:

Reaction Parameter Optimization: Each reaction step needs to be rigorously optimized for parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation.

Impurity Profiling: A thorough understanding of the potential impurities that can form during the synthesis is essential for developing effective purification strategies and ensuring the final product meets the required specifications.

Safety Assessment: A comprehensive hazard evaluation of all chemicals and reaction conditions is necessary to ensure the safety of the manufacturing process.

Waste Management: Developing strategies to minimize and manage waste streams is a crucial aspect of green and sustainable industrial chemistry.

The development of a robust and efficient large-scale synthesis of 6-sec-Butoxy-2-chloro-4-aminopyrimidine is a multidisciplinary endeavor that requires close collaboration between synthetic chemists, chemical engineers, and analytical scientists.

Comprehensive Analysis of Chemical Reactivity and Derivatization Studies of 6 Sec Butoxy 2 Chloro 4 Aminopyrimidine

Reactivity Profiles of the Pyrimidine (B1678525) Core in 6-sec-Butoxy-2-chloro-4-aminopyrimidine

The pyrimidine ring is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity. This electron deficiency is further modulated by the substituents present on the ring. In the case of 6-sec-Butoxy-2-chloro-4-aminopyrimidine, the amino and sec-butoxy groups are electron-donating, which can affect the regioselectivity of substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyrimidine ring, especially when it is substituted with good leaving groups like halogens. acs.org The reactivity of different positions on the pyrimidine ring towards nucleophilic attack generally follows the order C4(6) > C2 > C5. acs.org

In 2,4-dichloropyrimidines, substitution is typically favored at the C4 position. wuxiapptec.com However, the presence of an electron-donating group at the C6 position, such as an alkoxy or amino group, can alter this selectivity, making the C2 position more susceptible to nucleophilic attack. wuxiapptec.com This is a critical consideration for 6-sec-Butoxy-2-chloro-4-aminopyrimidine, where the sec-butoxy group at C6 could direct incoming nucleophiles to the C2 position, which bears the chloro substituent. Studies on related 2,4-dichloropyrimidines with electron-donating groups at C6 have indeed shown a preference for SNAr at the C2 position. wuxiapptec.com

Conversely, an electron-withdrawing substituent at the C5 position of a 2,4-dichloropyrimidine (B19661) directs nucleophilic attack to the C4 position. acs.org The use of tertiary amine nucleophiles has been shown to favor C2 substitution in such systems. acs.org The amination of 2-chloropyrimidines can often be achieved under thermal conditions with acids or bases, in addition to transition metal-catalyzed methods. researchgate.net

Interactive Table: Regioselectivity in SNAr of Substituted 2,4-Dichloropyrimidines

| Substituent at C6 | Preferred Position of Nucleophilic Attack | Reference |

| Electron-donating group (e.g., OMe, NHMe) | C2 | wuxiapptec.com |

| Hydrogen | C4 | wuxiapptec.com |

Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to its π-deficient character. researchgate.net Such reactions typically require the presence of strongly activating, electron-donating groups on the ring to proceed efficiently. researchgate.net The amino and sec-butoxy groups in 6-sec-Butoxy-2-chloro-4-aminopyrimidine are activating; however, the chloro group is deactivating. Electrophilic attack, if it were to occur, would most likely be directed to the C5 position, which is ortho and para to the activating amino and sec-butoxy groups, respectively, and meta to the deactivating chloro group.

While direct electrophilic substitution on the pyrimidine core of this specific compound is not extensively documented, related studies on substituted pyrimidines indicate that reactions such as nitration and halogenation can be achieved under forcing conditions or with highly activated substrates. libretexts.org The presence of multiple activating groups facilitates the introduction of an electrophile at the C5 position. researchgate.net

Transformations Involving the Chloro and Amino Substituents of 6-sec-Butoxy-2-chloro-4-aminopyrimidine

The chloro and amino groups are key handles for the derivatization of the 6-sec-Butoxy-2-chloro-4-aminopyrimidine scaffold, enabling a wide range of chemical transformations.

The chloro group at the C2 position can be displaced by other nucleophiles in SNAr reactions. This allows for the introduction of various functionalities, including other halogens (halogen exchange), alkoxy, thioalkoxy, and amino groups. The reactivity of the 2-chloro position is enhanced by the electron-deficient nature of the pyrimidine ring.

The amino group at the C4 position can undergo a variety of derivatization reactions. These include acylation, sulfonylation, and alkylation to form corresponding amides, sulfonamides, and secondary or tertiary amines. nih.govnih.govyoutube.com Such derivatizations can be used to modify the electronic properties and biological activity of the parent molecule.

The 2-chloro substituent of 6-sec-Butoxy-2-chloro-4-aminopyrimidine is a versatile handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. acs.org

Suzuki Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. acs.orgsemanticscholar.orgsciprofiles.comnih.gov It is a widely used method for introducing aryl or heteroaryl substituents at the C2 position. The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines reactive substrates for Suzuki couplings, often proceeding smoothly with standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0). acs.org Microwave-assisted Suzuki couplings of 2,4-dichloropyrimidines have been shown to be highly efficient, providing C4-substituted products in good yields with short reaction times. semanticscholar.orgsciprofiles.com

Sonogashira Coupling: This reaction couples the chloropyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org It is a valuable method for synthesizing alkynylpyrimidines. The reaction can be carried out under mild conditions and has been successfully applied to a variety of aryl and vinyl halides. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the chloropyrimidine and a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful alternative to traditional nucleophilic substitution for the synthesis of substituted aminopyrimidines, often proceeding with a broader substrate scope and under milder conditions. wikipedia.org For challenging aminations of chloropyrimidines, specialized ligands are often employed to achieve high efficiency. researchgate.net

Interactive Table: Cross-Coupling Reactions at the 2-Chloro Position

| Reaction | Coupling Partner | Catalyst System | Product Type | References |

| Suzuki | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | 2-Aryl/heteroaryl pyrimidine | acs.orgsemanticscholar.orgsciprofiles.comnih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 2-Alkynyl pyrimidine | wikipedia.orgnih.govorganic-chemistry.orglibretexts.org |

| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst, ligand, base | 2-Amino pyrimidine derivative | wikipedia.orgorganic-chemistry.orglibretexts.org |

Reactivity of the sec-Butoxy Moiety: Cleavage, Rearrangement, and Oxidation Studies

The sec-butoxy group, while generally stable, can be subject to specific chemical transformations.

Cleavage: Ether cleavage of the sec-butoxy group can be achieved under acidic conditions, typically using strong acids like HBr or BBr₃, to yield the corresponding 6-hydroxypyrimidine. This transformation can be useful for unmasking a hydroxyl group for further functionalization.

Rearrangement: Under certain thermal or acidic conditions, rearrangements involving alkoxy groups on pyrimidine rings can occur, although this is less common for a simple sec-butoxy group.

Oxidation: While the pyrimidine ring itself is relatively resistant to oxidation, the sec-butyl group could potentially be oxidized at the benzylic-like position (the carbon attached to the oxygen). However, such reactions would likely require specific and potentially harsh oxidizing agents and may not be selective, given the other functional groups present in the molecule.

There is limited specific literature on the cleavage, rearrangement, and oxidation of the sec-butoxy group in the context of 6-sec-Butoxy-2-chloro-4-aminopyrimidine. However, general principles of ether chemistry suggest that cleavage is the most probable reaction pathway under appropriate conditions.

Exploration of Novel Reaction Pathways and Multi-Component Reactions for Structural Diversification of 6-sec-Butoxy-2-chloro-4-aminopyrimidine

The unique arrangement of substituents in 6-sec-Butoxy-2-chloro-4-aminopyrimidine offers a versatile platform for a variety of chemical transformations. The presence of a reactive chlorine atom at the 2-position, an amino group at the 4-position, and a sec-butoxy group at the 6-position allows for selective and sequential modifications, paving the way for the creation of a diverse array of derivatives.

Novel Reaction Pathways:

The exploration of novel reaction pathways for this scaffold is driven by the need to access new chemical space. While specific literature on this exact compound is limited, analogous transformations with related 2-chloropyrimidines suggest several high-potential avenues for diversification.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent at the 2-position is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with a variety of boronic acids or esters can introduce a wide range of aryl, heteroaryl, or alkyl groups. Similarly, Buchwald-Hartwig amination can be employed to introduce diverse secondary or primary amines, further expanding the structural landscape. Sonogashira coupling with terminal alkynes would yield 2-alkynylpyrimidine derivatives, which are valuable precursors for further transformations.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, further activated by the chloro and sec-butoxy groups, facilitates nucleophilic aromatic substitution at the 2-position. A wide array of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the chlorine atom, providing a straightforward method for introducing new functionalities.

Multi-Component Reactions (MCRs):

Multi-component reactions are powerful tools in modern synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. nih.govnih.gov The 4-amino group of 6-sec-Butoxy-2-chloro-4-aminopyrimidine can serve as a key component in several MCRs. For instance, it can act as the amine component in Ugi or Biginelli-type reactions, leading to the formation of highly complex and diverse scaffolds. mdpi.commdpi.com While specific examples involving this particular pyrimidine are not extensively documented, the reactivity of the 4-aminopyrimidine (B60600) moiety is well-established in the context of MCRs.

The following table outlines potential reaction pathways for the structural diversification of 6-sec-Butoxy-2-chloro-4-aminopyrimidine based on established methodologies for related compounds.

| Reaction Type | Reagents and Conditions (Illustrative) | Potential Products |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-100 °C | 2-Aryl-6-sec-butoxy-4-aminopyrimidines |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C | N²-Substituted-6-sec-butoxy-2,4-diaminopyrimidines |

| Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C | 2-Alkynyl-6-sec-butoxy-4-aminopyrimidines |

| Nucleophilic Aromatic Substitution | R-NH₂, K₂CO₃, DMF, 120 °C | N²-Substituted-6-sec-butoxy-2,4-diaminopyrimidines |

| Ugi-type MCR | Aldehyde, Isocyanide, Carboxylic Acid, Methanol, rt | Complex peptidomimetic structures |

Synthetic Applications in the Construction of Advanced Chemical Libraries for Biological Screening

The amenability of 6-sec-Butoxy-2-chloro-4-aminopyrimidine to a variety of chemical transformations makes it an excellent building block for the construction of advanced chemical libraries for high-throughput biological screening. The ability to introduce diversity at multiple points on the pyrimidine core allows for the systematic exploration of structure-activity relationships (SAR).

The synthesis of 6-sec-Butoxy-2-chloro-4-aminopyrimidine itself has been reported, starting from 4-amino-2,6-dichloropyrimidine. This precursor allows for the selective introduction of the sec-butoxy group at the 6-position. The resulting compound is then poised for further diversification.

Fragment-based drug discovery (FBDD) is a powerful approach where small, low-complexity molecules (fragments) that bind to a biological target are identified and then elaborated into more potent leads. The structural features of 6-sec-Butoxy-2-chloro-4-aminopyrimidine make it an attractive scaffold for the generation of fragment libraries. Indeed, this compound has been utilized in the construction of fragment libraries, for instance, within the SYBYL modeling software framework, for virtual and real screening campaigns. researchgate.netresearchgate.net

The generation of a chemical library based on this scaffold would typically involve a divergent synthetic strategy. A common core, 6-sec-Butoxy-2-chloro-4-aminopyrimidine, would be subjected to a panel of diverse reactants in parallel synthesis format. For example, an array of boronic acids could be used in Suzuki-Miyaura couplings to generate a library of 2-aryl derivatives. Similarly, a collection of amines could be employed in Buchwald-Hartwig aminations to produce a library of N²-substituted analogs.

The following table provides a conceptual outline for the construction of a chemical library based on 6-sec-Butoxy-2-chloro-4-aminopyrimidine.

| Library Type | Diversification Point | Reaction | Number of Building Blocks (Illustrative) | Resulting Library Size |

| 2-Aryl Pyrimidines | C2-Position | Suzuki-Miyaura Coupling | 100 diverse boronic acids | 100 compounds |

| N²-Substituted Diaminopyrimidines | C2-Position | Buchwald-Hartwig Amination | 100 diverse amines | 100 compounds |

| N⁴-Acylated Pyrimidines | N4-Position | Acylation | 50 diverse acyl chlorides | 50 compounds |

| Multi-Component Reaction Products | N4-Position | Ugi Reaction | 20 aldehydes, 20 isocyanides, 20 carboxylic acids | 8,000 compounds |

The resulting libraries, containing compounds with systematically varied substituents, can then be screened against a range of biological targets to identify novel hits for drug discovery programs. The modular nature of the synthesis allows for rapid follow-up and optimization of any initial hits.

Information regarding the mechanistic interactions of 6-sec-Butoxy-2-chloro-4-aminopyrimidine is not available in the public domain. Extensive searches for specific studies on the enzyme inhibition, receptor binding, protein-protein interaction modulation, and synthetic reaction mechanisms of this particular compound have not yielded any specific results.

Therefore, it is not possible to provide a detailed article on the "Mechanistic Elucidation of Interactions Involving 6-sec-Butoxy-2-chloro-4-aminopyrimidine" as requested. The available scientific literature does not appear to contain research focused on the specific biological and chemical interactions of this compound.

Mechanistic Elucidation of Interactions Involving 6 Sec Butoxy 2 Chloro 4 Aminopyrimidine

Detailed Reaction Mechanism Studies for Synthetic Transformations of 6-sec-Butoxy-2-chloro-4-aminopyrimidine

Transition State Analysis and Reaction Coordinate Mapping

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing pyrimidine (B1678525) rings. The generally accepted mechanism proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent computational and kinetic isotope effect (KIE) studies suggest that many SNAr reactions, particularly on heterocyclic systems like pyrimidine, may in fact proceed through a concerted mechanism. nih.gov For 6-sec-Butoxy-2-chloro-4-aminopyrimidine, the chlorine atom at the C2 position is a primary site for nucleophilic attack.

Theoretical studies on analogous chloropyrimidines provide a framework for understanding the transition state of such reactions. wuxiapptec.com For instance, in the SNAr reaction of a substituted chloropyrimidine, the transition state geometry and its associated energy barrier are critical determinants of the reaction rate and outcome. wuxiapptec.com Quantum mechanical (QM) analyses of related systems have shown that the energy barrier for substitution at different positions on the pyrimidine ring can vary significantly. wuxiapptec.com For example, in a study of 2-MeSO2-4-chloropyrimidine, the calculated energy barrier for nucleophilic attack at the C4 position was found to be higher than at the C2 position, accounting for the observed regioselectivity. wuxiapptec.com

Table 1: Hypothetical Energy Profile Data for SNAr at the C2 Position of 6-sec-Butoxy-2-chloro-4-aminopyrimidine

| Parameter | Hypothetical Value | Significance |

| Activation Energy (ΔG‡) | 15-25 kcal/mol | Represents the energy barrier that must be overcome for the reaction to proceed. |

| Transition State Geometry | Trigonal bipyramidal-like at C2 | Characterized by the partial formation of the new C-nucleophile bond and partial breaking of the C-Cl bond. |

| Imaginary Frequency | -300 to -400 cm⁻¹ | A single imaginary frequency in computational models confirms the structure as a true transition state. |

Reaction coordinate mapping for the SNAr reaction on 6-sec-Butoxy-2-chloro-4-aminopyrimidine would trace the energetic pathway from reactants to products. This mapping would likely show a concerted process where the nucleophile attacks the C2 carbon and the chloride leaving group departs in a single, continuous step, passing through a high-energy transition state. nih.gov The presence of the electron-donating amino and sec-butoxy groups on the pyrimidine ring would influence the stability of the transition state and, consequently, the reaction kinetics. Computational methods such as Density Functional Theory (DFT) are instrumental in modeling these reaction coordinates and visualizing the transition state structures. nih.govmdpi.com

Catalytic Cycle Elucidation in Metal-Mediated Transformations

The chlorine atom at the C2 position of 6-sec-Butoxy-2-chloro-4-aminopyrimidine makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. youtube.comresearchgate.net These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The elucidation of the catalytic cycle is crucial for understanding the role of each component and for optimizing reaction conditions.

A typical palladium-catalyzed cross-coupling reaction involving 6-sec-Butoxy-2-chloro-4-aminopyrimidine would proceed through a well-defined catalytic cycle. youtube.comyoutube.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the pyrimidine ring. This step involves the oxidation of palladium from the 0 to the +2 oxidation state, forming a square planar Pd(II) complex. youtube.comyoutube.com

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) is transferred to the palladium center, displacing the halide. youtube.com This forms a new diorganopalladium(II) intermediate.

Reductive Elimination: This is the final and product-forming step of the cycle. The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired cross-coupled product. This process reduces the palladium from the +2 to the 0 oxidation state, regenerating the active catalyst which can then re-enter the cycle. youtube.comyoutube.com

Table 2: Key Steps in a Hypothetical Palladium-Catalyzed Suzuki Coupling of 6-sec-Butoxy-2-chloro-4-aminopyrimidine

| Step | Reactants | Intermediate/Product | Catalyst State Change |

| Oxidative Addition | 6-sec-Butoxy-2-chloro-4-aminopyrimidine, Pd(0)L₂ | (6-sec-Butoxy-4-aminopyrimidin-2-yl)Pd(II)ClL₂ | Pd(0) → Pd(II) |

| Transmetalation | (pyrimidinyl)Pd(II)ClL₂, Ar-B(OR)₂ | (pyrimidinyl)Pd(II)(Ar)L₂ | Pd(II) → Pd(II) |

| Reductive Elimination | (pyrimidinyl)Pd(II)(Ar)L₂ | 2-Aryl-6-sec-butoxy-4-aminopyrimidine, Pd(0)L₂ | Pd(II) → Pd(0) |

The specific ligands (L) on the palladium catalyst play a critical role in modulating its reactivity and stability throughout the catalytic cycle. The elucidation of these cycles relies on a combination of experimental studies, including reaction kinetics and the isolation and characterization of intermediates, as well as computational modeling to map the energy landscape of the entire process. ucla.edu

Computational Chemistry and in Silico Modeling of 6 Sec Butoxy 2 Chloro 4 Aminopyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide insights into electron distribution and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a compound like 6-sec-Butoxy-2-chloro-4-aminopyrimidine, DFT calculations could determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. nih.gov These maps would identify the electron-rich and electron-poor regions, offering clues about potential sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule might interact with other chemical species.

The conformational flexibility of the sec-butoxy group is a key feature of 6-sec-Butoxy-2-chloro-4-aminopyrimidine. Ab initio and semi-empirical methods could be employed to perform a thorough conformational analysis. These calculations would identify the most stable conformations (lowest energy states) of the molecule and the energy barriers between them. Understanding the preferred three-dimensional structure is essential for predicting its biological activity, as molecular shape plays a crucial role in ligand-receptor interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For 6-sec-Butoxy-2-chloro-4-aminopyrimidine, MD simulations could provide a detailed picture of its conformational landscape in different environments, such as in a vacuum or in the presence of a solvent like water.

These simulations would reveal how the molecule behaves in a physiological environment, including how it interacts with water molecules and how its conformation might change upon solvation. This information is critical for understanding its solubility and bioavailability, which are important factors in drug development.

In Silico Docking and Ligand-Target Interaction Studies with Biological Macromolecules

In silico docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. researchgate.net This method is widely used in drug discovery to screen potential drug candidates.

If a potential biological target for 6-sec-Butoxy-2-chloro-4-aminopyrimidine were identified, molecular docking studies could predict how the molecule binds to the active site of the protein. These simulations would provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The docking results would also include a binding affinity score, which estimates the strength of the interaction and can be used to rank potential drug candidates.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Conversely, if the biological activity of 6-sec-Butoxy-2-chloro-4-aminopyrimidine is unknown, it could be used as a query molecule in a reverse virtual screening approach. This would involve docking the molecule against a panel of known drug targets to identify potential new biological targets and, consequently, new therapeutic applications.

While the specific computational data for 6-sec-Butoxy-2-chloro-4-aminopyrimidine is not currently available, the methodologies described above represent the standard in silico approaches that would be necessary to characterize this compound fully. The lack of such data highlights a gap in the current scientific literature and an opportunity for future research.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives of 6-sec-Butoxy-2-chloro-4-aminopyrimidine

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in the field of medicinal chemistry and drug discovery. nih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For derivatives of 6-sec-butoxy-2-chloro-4-aminopyrimidine, QSAR and QSPR studies can provide crucial insights for the rational design of novel analogs with enhanced therapeutic potential and optimized properties.

The fundamental principle of QSAR/QSPR lies in the hypothesis that the biological activity or a specific property of a chemical compound is a function of its molecular structure. By systematically modifying the structure of a lead compound, such as 6-sec-butoxy-2-chloro-4-aminopyrimidine, and evaluating the corresponding changes in activity or properties, a predictive model can be developed. These models can then be utilized to forecast the activity or properties of newly designed, yet unsynthesized, derivatives, thereby prioritizing the most promising candidates for synthesis and biological evaluation, which is a more efficient alternative to costly and labor-intensive laboratory screening. nih.gov

A typical QSAR/QSPR study involves the following key steps:

Data Set Selection: A series of structurally related derivatives of 6-sec-butoxy-2-chloro-4-aminopyrimidine with their corresponding measured biological activities (e.g., IC50 values) or properties would be compiled. tandfonline.com

Molecular Descriptor Calculation: A wide array of molecular descriptors for each derivative is calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological features.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are employed to generate a mathematical equation that best correlates the molecular descriptors with the observed activity or property. nih.govtandfonline.com

Model Validation: The predictive power and robustness of the developed model are rigorously assessed using various statistical parameters and validation techniques. nih.govaip.org

For derivatives of 6-sec-butoxy-2-chloro-4-aminopyrimidine, QSAR studies could be instrumental in understanding the structural requirements for a specific biological target. For instance, in the context of developing kinase inhibitors, a common application for pyrimidine-based compounds, a QSAR model could elucidate the importance of the sec-butoxy group, the chloro substituent at the 2-position, and the amino group at the 4-position for potent inhibitory activity. rsc.orgrsc.org

The following interactive data table presents a hypothetical QSAR study on a series of 6-sec-butoxy-2-chloro-4-aminopyrimidine derivatives, illustrating the relationship between selected molecular descriptors and their hypothetical biological activity (pIC50).

In this hypothetical example, a QSAR model could be derived from such data, potentially revealing that increasing the lipophilicity (LogP) and the presence of an electron-withdrawing group at a specific position on a substituent (R) enhances the biological activity.

Similarly, QSPR models can be developed to predict various physicochemical properties of the derivatives, such as solubility, melting point, and chromatographic retention times. These models are valuable in the early stages of drug development to ensure that the designed compounds possess favorable drug-like properties.

The insights gained from QSAR and QSPR studies on derivatives of 6-sec-butoxy-2-chloro-4-aminopyrimidine can guide medicinal chemists in the strategic design of new compounds with improved efficacy and pharmacokinetic profiles. The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can further provide a visual representation of the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for activity. aip.org

For instance, a hypothetical CoMFA contour map for a series of 6-sec-butoxy-2-chloro-4-aminopyrimidine derivatives might indicate that a bulky substituent is not tolerated near the 2-chloro position, while a hydrogen bond acceptor is preferred near the 4-amino group to enhance binding to a target protein.

The following interactive data table presents hypothetical data from a 3D-QSAR study, showcasing the statistical parameters of CoMFA and CoMSIA models.

Such models, once validated, serve as powerful predictive tools to guide the synthesis of novel derivatives of 6-sec-butoxy-2-chloro-4-aminopyrimidine with a higher probability of success, ultimately accelerating the drug discovery process.

Advanced Structural Characterization Techniques Applied to 6 Sec Butoxy 2 Chloro 4 Aminopyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For derivatives of 2-chloro-4-aminopyrimidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework, including proton and carbon environments, and their connectivity.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are critical for assembling the molecular puzzle of substituted pyrimidines.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is particularly useful for mapping the correlations within the sec-butoxy group of 6-sec-Butoxy-2-chloro-4-aminopyrimidine. For instance, the methine proton would show a correlation to the adjacent methyl and ethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen atoms. This would allow for the definitive assignment of the carbon signals of the sec-butoxy substituent by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting different parts of the molecule. For the title compound, HMBC would show correlations between the protons of the sec-butoxy group and the C6 carbon of the pyrimidine (B1678525) ring, confirming the position of the ether linkage. It would also help in assigning the quaternary carbons of the pyrimidine ring by their correlation with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is invaluable for determining stereochemistry and conformation. For 6-sec-Butoxy-2-chloro-4-aminopyrimidine, NOESY could reveal the spatial relationship between the sec-butoxy group and the protons of the pyrimidine ring or the amino group.

In studies of similar 2-amino-4-chloro-pyrimidine derivatives, ¹H NMR and ¹³C NMR are routinely used for characterization. For example, in a series of 2-amino-4-chloro-pyrimidine derivatives, the chemical shifts are reported in δ (ppm) and coupling constants (J) in Hertz. nih.gov

Solid-State NMR for Polymorph Characterization

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. Unlike solution NMR, ssNMR can provide information about the different crystalline forms, or polymorphs, of a compound. Polymorphism can significantly impact the physical properties of a material. While specific ssNMR studies on 6-sec-Butoxy-2-chloro-4-aminopyrimidine are not documented, the technique is widely applied to biomolecules and organic compounds to investigate their solid-state conformations and intermolecular interactions.

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For a derivative of 2-chloro-4-amino-6,7-dimethoxyquinazoline, a related heterocyclic compound, the mass was determined as [M+2]⁺ = 242.2. chemicalbook.com This level of precision is crucial for confirming the identity of a newly synthesized compound like 6-sec-Butoxy-2-chloro-4-aminopyrimidine.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For substituted pyrimidines, fragmentation often involves the loss of substituents from the pyrimidine ring. In the analysis of 2-amino-4-(4'-chlorophenyl)-6-phenylpyrimidine, the mass spectrum showed characteristic fragments with m/z values of 281, 266, 204, and 189, corresponding to the molecular ion and subsequent fragmentation. rasayanjournal.co.in Similarly, for 6-chloro-4-(N-benzyl)-2,4-pyrimidinediamine, the EI-MS showed the molecular ion at m/z 234 and a characteristic fragment at m/z 106, corresponding to the benzyl (B1604629) group. mdpi.com

Table 1: Representative Mass Spectrometry Data for Related Aminopyrimidine Derivatives

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

| 2-Amino-4-(4'-chlorophenyl)-6-phenylpyrimidine | 281 | 266, 204, 189 | rasayanjournal.co.in |

| 2-Amino-4-(4'-methoxyphenyl)-6-(4-chlorophenyl)pyrimidine | 311 | 296, 276, 259 | rasayanjournal.co.in |

| 6-Chloro-4-(N-benzyl)-2,4-pyrimidinediamine | 234 | 157, 106, 91 | mdpi.com |

| 6-Chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine | 254.3 | 218.3, 177.3 | mdpi.com |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For 6-sec-Butoxy-2-chloro-4-aminopyrimidine, which contains a chiral center in the sec-butoxy group, single-crystal X-ray diffraction would be the ideal technique to determine its absolute configuration.

While a crystal structure for the title compound is not publicly available, studies on other substituted pyrimidines demonstrate the power of this technique. For instance, the synthesis and crystal structure of various 2-aminopyrimidine (B69317) derivatives have been reported, providing detailed insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. rsc.org

Single-Crystal X-ray Diffraction of 6-sec-Butoxy-2-chloro-4-aminopyrimidine

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. wikipedia.org This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted beams are used to calculate a three-dimensional electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy. nih.govyoutube.com

While a specific single-crystal X-ray structure of 6-sec-Butoxy-2-chloro-4-aminopyrimidine is not publicly available, the crystallographic parameters of related substituted pyrimidine derivatives provide a strong basis for predicting its structural features. nih.govmdpi.com It is anticipated that the pyrimidine ring will be essentially planar, a common feature for aromatic heterocyclic systems. The substituents—the chloro, amino, and sec-butoxy groups—will have specific orientations relative to this ring, which are influenced by steric and electronic effects.

Table 1: Predicted Crystallographic Parameters for 6-sec-Butoxy-2-chloro-4-aminopyrimidine (based on related structures)

| Parameter | Predicted Value Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c or similar | Defines the symmetry elements within the unit cell. |

| C-Cl Bond Length | 1.73 - 1.75 Å | Characteristic length for a C-Cl bond on an aromatic ring. |

| C-N (amino) Bond Length | 1.34 - 1.36 Å | Shorter than a typical C-N single bond due to resonance. |

| C-O (ether) Bond Length | 1.36 - 1.38 Å | Typical for an aryl ether. |

| Pyrimidine Ring Bond Angles | ~120° | Consistent with a planar hexagonal ring structure. |

Co-crystallization Studies with Protein Targets

Co-crystallization of small molecules with their biological targets, typically proteins, is a cornerstone of structure-based drug design. This technique involves forming a crystal of the protein-ligand complex and then using X-ray diffraction to determine the three-dimensional structure of the complex at atomic resolution. The resulting structure reveals the precise binding mode of the ligand within the protein's active site, including all the intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

As of the current date, there are no publicly available reports on the co-crystallization of 6-sec-Butoxy-2-chloro-4-aminopyrimidine with any protein targets. However, the structural motifs present in this compound, such as the aminopyrimidine scaffold, are common in kinase inhibitors and other therapeutic agents. Co-crystallization studies would be invaluable in understanding how this molecule or its derivatives might interact with a target protein, providing a rational basis for optimizing its binding affinity and selectivity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.

For 6-sec-Butoxy-2-chloro-4-aminopyrimidine, IR and Raman spectroscopy would provide a characteristic "fingerprint" that is unique to the molecule. The key vibrational modes would include the stretching and bending of the N-H bonds in the amino group, C-H bonds in the sec-butoxy group, C=C and C=N bonds within the pyrimidine ring, and the C-Cl and C-O bonds.

Table 2: Predicted Characteristic Vibrational Frequencies for 6-sec-Butoxy-2-chloro-4-aminopyrimidine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3400 - 3500 |

| Amino (N-H) | Scissoring | 1600 - 1650 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Pyrimidine Ring (C=C, C=N) | Stretching | 1400 - 1600 |

| Aryl C-H | Stretching | 3000 - 3100 |

| C-O (ether) | Stretching | 1200 - 1270 |

| C-Cl | Stretching | 700 - 800 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Confirmation (if applicable to the chiral sec-butoxy group)

The presence of a chiral center in the sec-butoxy group of 6-sec-Butoxy-2-chloro-4-aminopyrimidine makes it a chiral molecule, existing as two enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study chiral molecules. chiralabsxl.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks, known as Cotton effects, at the absorption bands of the molecule's chromophores. The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chiral center. chiralabsxl.com

ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. It is closely related to CD, and together these techniques can provide definitive information about the absolute configuration of a chiral molecule.

For 6-sec-Butoxy-2-chloro-4-aminopyrimidine, the pyrimidine ring acts as a chromophore. The chiral sec-butoxy group, being in close proximity to the chromophore, will induce a CD signal. By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations for both possible enantiomers, the absolute configuration of the sec-butoxy group can be unambiguously assigned. chemistryworld.comresearchgate.net This is a crucial piece of information for any potential pharmaceutical development, as enantiomers of a drug can have vastly different biological activities.

Academic and Industrial Research Applications of 6 Sec Butoxy 2 Chloro 4 Aminopyrimidine

Role in Medicinal Chemistry Research and Drug Discovery Endeavors

The aminopyrimidine core is a well-established pharmacophore in modern drug discovery, and the specific substitution pattern of 6-sec-Butoxy-2-chloro-4-aminopyrimidine makes it a valuable building block in medicinal chemistry.

Scaffold Design for Novel Bioactive Compounds

The 2,4,6-trisubstituted pyrimidine (B1678525) framework is a versatile scaffold for the design of novel bioactive compounds. The distinct electronic properties and spatial arrangement of the substituents on 6-sec-Butoxy-2-chloro-4-aminopyrimidine allow for targeted interactions with biological macromolecules. The amino group can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. The chloro group serves as a key reactive handle for introducing further molecular complexity through various coupling reactions, and the sec-butoxy group can provide favorable steric and lipophilic interactions within protein binding pockets.

Research into aminopyrimidine-based compounds has led to the discovery of potent inhibitors for a variety of protein targets. For instance, a novel series of aminopyrimidine-based pan-Janus kinase (JAK) inhibitors were developed for the treatment of autoimmune diseases. In this context, the aminopyrimidine core served as the foundational scaffold for structure-activity relationship (SAR) studies.

Lead Optimization and Compound Library Synthesis in Pre-clinical Settings

In the process of drug discovery, lead optimization is a critical phase where an initial "hit" compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The reactive chlorine atom at the 2-position of 6-sec-Butoxy-2-chloro-4-aminopyrimidine makes it an ideal starting material for lead optimization campaigns. This chlorine can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, allowing for the rapid generation of a library of analogues.

| Reactive Site | Potential Modification | Purpose in Lead Optimization |

| 2-Chloro group | Nucleophilic aromatic substitution (e.g., with amines, thiols) | Introduce diversity, modulate potency and selectivity |

| 4-Amino group | Acylation, alkylation, sulfonylation | Explore hydrogen bonding interactions, alter solubility |

| 6-sec-Butoxy group | Ether cleavage and re-alkylation | Modify lipophilicity and metabolic stability |

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The development of such probes requires a scaffold that can be readily modified to incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups without significantly compromising its binding affinity for the target.

Given its modifiable nature, 6-sec-Butoxy-2-chloro-4-aminopyrimidine could serve as a precursor for the synthesis of chemical probes. For example, the 2-chloro position could be functionalized with a linker attached to a fluorescent tag, allowing for the visualization of the target protein within cells. Similarly, the amino group could be modified to attach a biotin (B1667282) moiety for use in affinity-based protein purification techniques. While no specific chemical probes derived directly from 6-sec-Butoxy-2-chloro-4-aminopyrimidine are prominently reported, the broader class of aminopyrimidines has been utilized in this manner.

Application as a Versatile Synthetic Intermediate in Organic Synthesis

Beyond its direct applications in medicinal chemistry, 6-sec-Butoxy-2-chloro-4-aminopyrimidine is a valuable and versatile intermediate in broader organic synthesis.

Building Block for Complex Heterocyclic Systems

The multiple reaction sites on 6-sec-Butoxy-2-chloro-4-aminopyrimidine make it a useful starting material for the construction of more complex heterocyclic systems. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. This allows for the introduction of a wide array of substituents, leading to the formation of novel pyrimidine-containing scaffolds.

Furthermore, the amino group at the 4-position can participate in condensation reactions or be used as a directing group in further aromatic substitutions. The interplay between the different functional groups can be exploited to achieve regioselective synthesis of complex molecules. A ResearchGate publication has documented the synthesis of 6-sec-butoxy-2-chloro-4-aminopyrimidine itself from 4-amino-2,6-dichloropyrimidine, highlighting its role as a defined intermediate in multi-step synthetic sequences.

Precursor for Agrochemicals, Polymers, and Specialty Chemicals

The pyrimidine core is not only prevalent in pharmaceuticals but also in the agrochemical industry. Many herbicides, fungicides, and insecticides contain a pyrimidine moiety. The reactivity of the chloro and amino groups on 6-sec-Butoxy-2-chloro-4-aminopyrimidine allows for the synthesis of a diverse range of derivatives that could be screened for potential agrochemical activity.

In the realm of materials science, functionalized pyrimidines can be incorporated into polymers to impart specific properties, such as thermal stability, conductivity, or the ability to coordinate with metals. While the direct use of 6-sec-Butoxy-2-chloro-4-aminopyrimidine in polymer synthesis is not widely documented, the general class of aminopyrimidines has been explored for the creation of functional polymers.

As a specialty chemical, 6-sec-Butoxy-2-chloro-4-aminopyrimidine can be supplied as a building block for custom synthesis in various chemical industries. Its well-defined structure and multiple points for chemical modification make it a valuable tool for chemists seeking to construct complex molecules with specific desired properties. Chemical suppliers list it as a research chemical, indicating its availability to the broader scientific community for a multitude of research and development purposes.

Contribution to Materials Science and Catalysis Research

While direct research on the applications of 6-sec-Butoxy-2-chloro-4-aminopyrimidine in materials science and catalysis is not extensively documented in publicly available literature, the structural motifs of this compound—specifically the aminopyrimidine core—suggest potential for its use in these fields. The presence of nitrogen atoms in the pyrimidine ring and the amino group, as well as the reactive chloro and alkoxy groups, provides functionalities that are of interest in the design of novel materials and catalytic systems.

Incorporation into Functional Polymer Architectures

The pyrimidine ring is a component of various monomers that can be polymerized to create functional polymers with specific properties. tandfonline.com The synthesis of polymers containing pyrimidine moieties in their structure is an area of active research. tandfonline.com Although no specific examples of the incorporation of 6-sec-Butoxy-2-chloro-4-aminopyrimidine into polymers have been reported, its structure lends itself to potential polymerization pathways.

For instance, the chloro-substituent at the 2-position could potentially be displaced in a nucleophilic substitution reaction, allowing the pyrimidine ring to be grafted onto a polymer backbone. Alternatively, the amino group at the 4-position could undergo reactions to form a polymerizable group. The synthesis of functional polymers often involves the copolymerization of monomers with specific functionalities. nih.gov In this context, 6-sec-Butoxy-2-chloro-4-aminopyrimidine could be envisioned as a functional monomer or a precursor to one.

The incorporation of pyrimidine units into polymers can impart desirable characteristics such as thermal stability, specific recognition capabilities, and the ability to coordinate with metal ions. Amine-functional polymers, for example, are noted for their utility in a range of applications including coatings, adhesives, and biomedical uses due to their reactive nature. polysciences.com

A hypothetical application could involve the synthesis of anion-exchange resins. Research has shown that resins with N-rich functional groups, particularly those with complex molecular structures, can exhibit enhanced selectivity for certain ions. mdpi.com The aminopyrimidine structure of 6-sec-Butoxy-2-chloro-4-aminopyrimidine could potentially be leveraged for such purposes.

Ligand or Pre-ligand in Metal-Catalyzed Transformations

The use of nitrogen-containing heterocyclic compounds as ligands in metal-catalyzed reactions is a well-established field. vot.plresearchgate.netnsf.gov The aminopyrimidine scaffold, in particular, shares structural similarities with aminopyridine ligands, which have been successfully employed in a variety of catalytic transformations. vot.plresearchgate.netnsf.gov The nitrogen atoms of the pyrimidine ring and the exocyclic amino group in 6-sec-Butoxy-2-chloro-4-aminopyrimidine offer potential coordination sites for metal ions.

Aminopyridinato ligands, which are deprotonated aminopyridines, have been shown to form stable complexes with early transition metals and have been investigated for their catalytic activity in processes like olefin polymerization. vot.plresearchgate.net These ligands are valued for the flexibility of their binding modes. vot.pl It is conceivable that 6-sec-Butoxy-2-chloro-4-aminopyrimidine could act as a pre-ligand, which upon deprotonation of the amino group, would form an aminopyrimidinato ligand capable of coordinating with a metal center.

The steric and electronic properties of the ligand are crucial for the activity and selectivity of the resulting catalyst. researchgate.netnsf.gov In the case of 6-sec-Butoxy-2-chloro-4-aminopyrimidine, the sec-butoxy and chloro substituents would influence the electron density at the coordination sites and the steric environment around the metal center, thereby tuning the catalytic performance.

For example, Group IV metal complexes with aminopyridinato ligands have been extensively studied as catalysts for olefin polymerization. researchgate.net These catalysts are typically activated with a co-catalyst like methylaluminoxane (B55162) (MAO). researchgate.net The performance of such catalysts is often evaluated based on their activity, the molecular weight of the resulting polymer, and the polymer's molecular weight distribution.

Below is an interactive data table showcasing the catalytic activity of representative Group IV aminopyridinato complexes in ethylene (B1197577) polymerization, which serves to illustrate the type of data generated in this area of research. While this data does not directly involve 6-sec-Butoxy-2-chloro-4-aminopyrimidine, it provides a relevant context for its potential application as a ligand.

| Metal Center | Ligand Structure (Illustrative) | Activity (kg polymer / (mol M * h)) | Polymer Molecular Weight (Mw) ( g/mol ) | Molecular Weight Distribution (Mw/Mn) |

| Titanium | Bidentate Aminopyridinato | High | Moderate | Broad |

| Zirconium | Bidentate Aminopyridinato | Very High | High | Broad |

| Hafnium | Bidentate Aminopyridinato | Moderate | Very High | Broad |

| Titanium | Tridentate Aminopyridinato | Lower | High | Narrow |

This table is illustrative and based on general findings for aminopyridinato complexes as reported in the literature. researchgate.net The terms "High," "Moderate," "Low," and "Broad/Narrow" are relative and depend on specific reaction conditions and ligand substitutions.

Furthermore, aminopyridine-based ligands have been used with base metals like iron in atom transfer radical polymerization (ATRP). nsf.gov The electronic properties of the substituents on the ligand have been shown to influence the catalytic activity. nsf.gov This suggests another potential avenue for the application of 6-sec-Butoxy-2-chloro-4-aminopyrimidine in catalysis.

Emerging Research Directions and Future Perspectives for 6 Sec Butoxy 2 Chloro 4 Aminopyrimidine

Exploration of Undiscovered Reactivity and Catalytic Potential

The reactivity of the pyrimidine (B1678525) ring is heavily influenced by its substituents. In the case of 6-sec-Butoxy-2-chloro-4-aminopyrimidine, the interplay between the electron-donating amino and sec-butoxy groups and the electron-withdrawing chloro group dictates its chemical behavior. The primary area for exploration lies in the nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions.

Historically, the regioselectivity of SNAr on dichloropyrimidines has been a subject of intense study. Generally, nucleophilic attack is favored at the C4 position. However, the presence of an electron-donating group at the C6 position, such as the sec-butoxy group in the title compound, can alter this preference, potentially favoring substitution at the C2 position. This altered reactivity provides a pathway to novel di- and tri-substituted pyrimidines that would be otherwise difficult to synthesize. Further research into the precise conditions (solvent, temperature, and nature of the nucleophile) that govern this regioselectivity is crucial for unlocking the full synthetic potential of 6-sec-Butoxy-2-chloro-4-aminopyrimidine.

Beyond its role as a substrate, the catalytic potential of pyrimidine derivatives is an emerging field. While research in this area is still in its early stages, the nitrogen atoms in the pyrimidine ring can potentially act as ligands for metal catalysts or as organocatalysts themselves. The specific substitution pattern of 6-sec-Butoxy-2-chloro-4-aminopyrimidine could be leveraged to design novel catalysts for a variety of organic transformations.

| Reactivity Aspect | Key Influencing Factors | Potential Outcomes |

| Regioselectivity of SNAr | C6-substituent (sec-Butoxy), Nucleophile, Solvent, Temperature | Selective synthesis of C2 or C4 substituted pyrimidines |

| Catalytic Potential | Lewis basicity of ring nitrogens, Steric hindrance from substituents | Novel organocatalysts, Ligands for metal-catalyzed reactions |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how chemical reactions are predicted and designed. researchgate.net Machine learning (ML) algorithms, trained on vast datasets of chemical reactions, can now predict the outcomes of reactions with increasing accuracy, suggest optimal reaction conditions, and even propose novel synthetic routes. wikipedia.orgnih.gov

For a molecule like 6-sec-Butoxy-2-chloro-4-aminopyrimidine, AI and ML can play a pivotal role in several areas:

Reaction Prediction: ML models can be trained to predict the regioselectivity of SNAr reactions on this specific substrate with various nucleophiles, saving significant experimental time and resources. rsc.org These models can analyze subtle electronic and steric effects to forecast the major product under different conditions.

Synthesis Design: Retrosynthesis AI programs can devise novel and efficient synthetic pathways to 6-sec-Butoxy-2-chloro-4-aminopyrimidine and its derivatives. chalcogen.roresearchgate.net This is particularly valuable for generating diverse libraries of related compounds for biological screening.

Drug Discovery: In the context of drug discovery, AI can be used to predict the biological activity of derivatives of 6-sec-Butoxy-2-chloro-4-aminopyrimidine against various targets. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can identify the key structural features that contribute to a compound's therapeutic efficacy. nih.gov

The successful integration of AI in the study of this compound will depend on the availability of high-quality, curated data from experimental studies.

Advancements in Sustainable Synthesis and Process Development

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis of 6-sec-Butoxy-2-chloro-4-aminopyrimidine and its derivatives, several sustainable approaches are being explored to minimize environmental impact and improve efficiency. nih.govijpsjournal.commdpi.com

Traditional methods for pyrimidine synthesis often involve harsh reagents and solvents. Modern, greener alternatives include:

Multicomponent Reactions (MCRs): These one-pot reactions combine three or more starting materials to form a complex product, reducing the number of synthetic steps and minimizing waste. chalcogen.ronih.gov The development of an MCR for the synthesis of the 6-sec-Butoxy-2-chloro-4-aminopyrimidine core would be a significant advancement.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in pyrimidine synthesis. nih.gov This technique is particularly well-suited for the rapid optimization of reaction conditions.

Flow Chemistry: Performing reactions in continuous flow reactors offers numerous advantages, including enhanced safety, better heat and mass transfer, and easier scalability. rsc.org A flow-based synthesis of 6-sec-Butoxy-2-chloro-4-aminopyrimidine could lead to a more efficient and reproducible manufacturing process.

Green Catalysts and Solvents: The use of non-toxic, renewable solvents and recyclable catalysts is a key aspect of green chemistry. Research into the use of deep eutectic solvents (DES) and solid-supported catalysts for pyrimidine synthesis is a promising area. nih.gov

| Sustainable Approach | Key Advantages | Relevance to 6-sec-Butoxy-2-chloro-4-aminopyrimidine |

| Multicomponent Reactions | Reduced steps, less waste, high atom economy | Efficient construction of the core pyrimidine scaffold. |

| Microwave-Assisted Synthesis | Faster reactions, improved yields | Rapid optimization of substitution reactions. |

| Flow Chemistry | Enhanced safety, scalability, and control | Potential for large-scale, efficient production. |

| Green Catalysts/Solvents | Reduced toxicity, recyclability | Minimizing the environmental footprint of synthesis. |

Identification of Novel Pre-clinical Biological Targets and Therapeutic Areas

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, with numerous approved drugs containing this core. mdpi.com The 2,4-diaminopyrimidine (B92962) and 4-aminopyrimidine (B60600) motifs, in particular, are known to be potent inhibitors of a variety of enzymes, especially protein kinases. nih.gov This makes 6-sec-Butoxy-2-chloro-4-aminopyrimidine a highly attractive starting point for the discovery of new therapeutic agents.

The chloro group at the C2 position serves as a versatile handle for introducing a wide range of substituents through SNAr reactions, allowing for the creation of large and diverse compound libraries for biological screening. The sec-butoxy group at C6 can contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

Potential therapeutic areas for derivatives of 6-sec-Butoxy-2-chloro-4-aminopyrimidine include:

Oncology: Many kinase inhibitors used in cancer therapy feature a 2,4-diaminopyrimidine core. Derivatives of the title compound could be designed to target specific kinases that are dysregulated in various cancers. nih.gov

Neurodegenerative Diseases: Substituted pyrimidines have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as BACE1. nih.gov

Infectious Diseases: The pyrimidine core is also found in antimicrobial and antiviral agents. ijpsjournal.com New derivatives could be screened for activity against a range of pathogens.

The identification of specific biological targets will require a combination of high-throughput screening, computational modeling, and detailed structure-activity relationship (SAR) studies.

Contribution to Interdisciplinary Research Fields (e.g., Chemical Biology, Optoelectronics)

The unique properties of 6-sec-Butoxy-2-chloro-4-aminopyrimidine and its derivatives extend beyond traditional medicinal chemistry into exciting interdisciplinary fields.

Chemical Biology: The reactive chloro group allows for the facile attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. This would enable the synthesis of chemical probes to study the biological function of target proteins in living cells. Such probes are invaluable tools for understanding complex biological processes and for validating new drug targets.

Optoelectronics: Pyrimidine derivatives are being explored for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netnih.gov The electron-deficient nature of the pyrimidine ring, combined with the potential for extended conjugation through substitution, can lead to materials with interesting photophysical properties. researchgate.net By strategically modifying the substituents on the 6-sec-Butoxy-2-chloro-4-aminopyrimidine scaffold, it may be possible to tune the emission color and efficiency of new organic electronic materials.

The exploration of these interdisciplinary applications represents a significant growth area for research on this versatile compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-sec-Butoxy-2-chloro-4-aminopyrimidine?

The compound can be synthesized via nucleophilic substitution on a chlorinated pyrimidine core. For example, substituting a leaving group (e.g., chlorine) with sec-butoxy groups under controlled conditions. Evidence from analogous pyrimidine derivatives (e.g., 2-Amino-4-chloro-6-methoxypyrimidine) suggests using coupling reactions with alkoxy nucleophiles in polar aprotic solvents like DMF, with catalysts such as NaH or K₂CO₃ to enhance reactivity . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substituent positions and regioselectivity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Elemental analysis to verify purity and stoichiometry.

- HPLC (with UV detection) for assessing chemical stability under varying conditions (e.g., pH, temperature) .

Q. What safety protocols should be followed during handling and disposal?

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Store waste separately in labeled containers and collaborate with certified waste management services for disposal, as improper handling may release toxic intermediates (e.g., chlorinated byproducts) .

- Refer to Safety Data Sheets (SDS) for specific hazard codes (e.g., H303+H313+H333) and emergency measures .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity?

Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are recommended. For instance, Becke’s 1993 study demonstrated that inclusion of exact-exchange terms reduces errors in thermochemical predictions (average deviation: 2.4 kcal/mol for atomization energies) . Basis sets such as 6-31G(d,p) can model molecular orbitals and charge distribution, while solvent effects should be incorporated via implicit models (e.g., PCM) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using GIAO method).

- X-ray crystallography : Resolve structural ambiguities by determining the crystal structure, as demonstrated for pyrimidine derivatives in Acta Crystallographica .

- Triangulation : Combine multiple data sources (e.g., IR, UV-Vis) to confirm functional group assignments .

Q. What strategies optimize reaction yields in complex pyrimidine syntheses?

- Catalyst screening : Evaluate Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, as seen in multi-step syntheses of AZD8931 (2–5% yield) .

- Temperature control : Use microwave-assisted synthesis to enhance reaction rates and selectivity.

- Byproduct analysis : Employ LC-MS to identify side products (e.g., dehalogenated species) and adjust stoichiometry accordingly .

Q. How can researchers design experiments to study degradation pathways under environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.